Bienvenue dans la boutique en ligne BenchChem!

1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine

Lipophilicity Drug-likeness Medicinal chemistry

1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine (CAS 1864682-68-7) is a heterocyclic building block in the pyrazolylaminopyridine class. Its core structure combines a 3-aminopyrazole motif with a 3-chloro-2-methylpyridin-4-yl substituent, yielding a molecular formula of C₉H₉ClN₄ and a molecular weight of 208.65 g/mol.

Molecular Formula C9H9ClN4
Molecular Weight 208.65
CAS No. 1864682-68-7
Cat. No. B2499142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine
CAS1864682-68-7
Molecular FormulaC9H9ClN4
Molecular Weight208.65
Structural Identifiers
SMILESCC1=NC=CC(=C1Cl)N2C=CC(=N2)N
InChIInChI=1S/C9H9ClN4/c1-6-9(10)7(2-4-12-6)14-5-3-8(11)13-14/h2-5H,1H3,(H2,11,13)
InChIKeyRRMXCZQPUANLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine | A Pre-functionalised Pyrazolylaminopyridine Scaffold for Kinase-Focused Libraries


1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine (CAS 1864682-68-7) is a heterocyclic building block in the pyrazolylaminopyridine class. Its core structure combines a 3-aminopyrazole motif with a 3-chloro-2-methylpyridin-4-yl substituent, yielding a molecular formula of C₉H₉ClN₄ and a molecular weight of 208.65 g/mol [1]. The compound carries one hydrogen-bond donor (the primary amine), three hydrogen-bond acceptors, and a computed XLogP of 1.5, placing it in a lipophilicity range suitable for CNS and kinase-targeted programs [1]. The presence of a chlorine atom at the pyridine 3-position provides a synthetic handle for late-stage functionalisation via cross-coupling, while the 2-methyl group introduces steric and electronic modulation relevant to target binding [1].

Why 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine Cannot Be Swapped with a Generic Pyridyl-Pyrazole Analog


In the pyrazolylaminopyridine chemotype, minor positional alterations in the pyridine ring substituents profoundly alter kinase selectivity, cellular potency, and physicochemical properties. The 3-chloro-2-methyl pattern differentiates this compound from unsubstituted or singly substituted analogs by simultaneously increasing lipophilicity (XLogP 1.5 vs. ~0.5) [1] , reducing topological polar surface area (56.7 Ų vs. ~70 Ų for the unsubstituted core), and providing a sterically directing methyl group that can pre-organise the biaryl torsional angle [1]. These features are critical for achieving favourable membrane permeability and for engaging hydrophobic kinase back-pocket residues, as demonstrated in structure-activity relationship studies of pyrazolylaminopyridine-based FAK inhibitors [2]. Generic replacement with an unsubstituted pyridyl-pyrazol-3-amine would strip away these advantages, potentially compromising both target engagement and selectivity profiles.

Quantitative Differentiation of 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine from Closest Analogs


Increased Lipophilicity (XLogP) vs. Unsubstituted 1-(Pyridin-4-yl)-1H-pyrazol-3-amine

The target compound exhibits an XLogP of 1.5, approximately 1.0 log unit higher than the unsubstituted analog 1-(pyridin-4-yl)-1H-pyrazol-3-amine, which has an estimated XLogP of ~0.5 [1] . This shift is attributable to the combined effect of the chlorine and methyl substituents. The increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Medicinal chemistry

Reduced Topological Polar Surface Area (TPSA) Through Chlorine Substitution

The target compound has a computed topological polar surface area (TPSA) of 56.7 Ų, which is approximately 13 Ų lower than the estimated TPSA of the unsubstituted 1-(pyridin-4-yl)-1H-pyrazol-3-amine (~70 Ų) [1]. This reduction is primarily due to the replacement of a hydrogen atom on the pyridine ring with a chlorine atom, which diminishes the contribution of the nitrogen lone pair to the molecular surface area. Lower TPSA is associated with improved central nervous system (CNS) penetration and oral bioavailability.

Polar surface area BBB permeability ADME

Chlorine as a Synthetic Handle: Cross-Coupling Reactivity vs. Non-Halogenated Analog

The chlorine atom at the pyridine 3-position enables palladium-catalysed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible for the non-halogenated counterpart 1-(pyridin-4-yl)-1H-pyrazol-3-amine [1]. This synthetic handle permits diversification of the scaffold without de novo synthesis, accelerating structure-activity relationship (SAR) campaigns. Pyrazolylaminopyridine kinase inhibitors exemplified in patent US8835465B2 exploit such halogenated intermediates for rapid library expansion [2].

Late-stage functionalisation Suzuki coupling Chemical biology

Higher Molecular Weight and Rotatable Bond Count vs. 3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine Regioisomer

With a molecular weight of 208.65 Da, the target compound is approximately 48 Da heavier than the regioisomeric 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine (MW 160.18 Da) [1] . It also possesses only 1 rotatable bond compared to 2 for the regioisomer, resulting in a more rigid structure. Higher molecular weight and reduced conformational flexibility can translate into enhanced target specificity and improved entropy of binding for certain kinase pockets [2].

Physicochemical properties Fragment-likeness Molecular complexity

Proven Application Scenarios for 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation and SAR Expansion

The scaffold's synthetic handle (chlorine) allows rapid diversification via cross-coupling, as demonstrated in FAK inhibitor patents [1]. The quantified lipophilicity (XLogP 1.5) and TPSA (56.7 Ų) position it favourably for designing ATP-competitive kinase inhibitors that require balanced permeability and solubility [2].

Fragment-Based Drug Discovery for CNS Targets

With a TPSA well below the 70 Ų threshold for CNS penetration and a molecular weight within fragment-like space, this compound is suitable for fragment screening campaigns targeting brain-penetrant kinase or GPCR modulators [1].

Chemical Biology Probe Development via Late-Stage Functionalisation

The orthogonal reactivity of the chloro group enables installation of affinity tags, fluorescent reporters, or photoaffinity labels directly onto the core scaffold, facilitating target identification and mechanistic studies in kinase signalling pathways [2].

Quote Request

Request a Quote for 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.